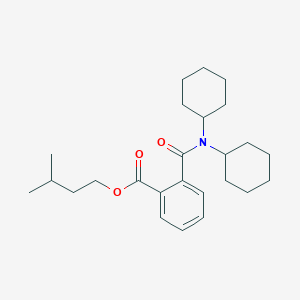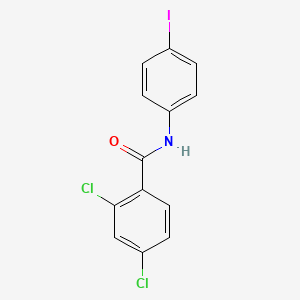
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a benzoate group attached to a 3-methylbutyl chain and a dicyclohexylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate typically involves the esterification of benzoic acid with 3-methylbutanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The dicyclohexylcarbamoyl group is then introduced through a subsequent reaction with dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or carbamates.
Scientific Research Applications
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylcarbamoyl group is known to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The benzoate group can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl benzoate: Lacks the dicyclohexylcarbamoyl group, making it less hydrophobic and less effective in protein interactions.
2-(Dicyclohexylcarbamoyl)benzoic acid: Lacks the 3-methylbutyl chain, affecting its solubility and reactivity.
Uniqueness
3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate is unique due to the presence of both the 3-methylbutyl chain and the dicyclohexylcarbamoyl group, which confer specific hydrophobic and steric properties. These features make it particularly useful in applications requiring strong and specific interactions with biological targets.
Properties
CAS No. |
5810-52-6 |
|---|---|
Molecular Formula |
C25H37NO3 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
3-methylbutyl 2-(dicyclohexylcarbamoyl)benzoate |
InChI |
InChI=1S/C25H37NO3/c1-19(2)17-18-29-25(28)23-16-10-9-15-22(23)24(27)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h9-10,15-16,19-21H,3-8,11-14,17-18H2,1-2H3 |
InChI Key |
WSKREYYVABQMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556811.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate](/img/structure/B11556838.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11556839.png)

![N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11556849.png)
![2-[Methyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11556861.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556862.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B11556865.png)
![4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11556867.png)
![N-(2,5-Dimethylphenyl)-1-{N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11556875.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11556880.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11556883.png)
![N-cyclohexyl-N-methyl-4-nitro-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}aniline](/img/structure/B11556891.png)
![2-bromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11556907.png)
